(2E)-1-(4-Ethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(4-Ethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an ethyl group on one phenyl ring and a methoxy group on the other.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(4-Ethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-ethylbenzaldehyde and 3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, can be fine-tuned to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Saturated ketones.
Substitution: Halogenated derivatives.
Scientific Research Applications
(2E)-1-(4-Ethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(4-Ethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, its potential anticancer activity may involve inhibition of cell proliferation and induction of apoptosis through interaction with cellular proteins.
Comparison with Similar Compounds
- (2E)-1-(4-Methylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
- (2E)-1-(4-Ethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- (2E)-1-(4-Ethylphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one
Comparison:
- (2E)-1-(4-Ethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is unique due to the specific positioning of the ethyl and methoxy groups, which can influence its reactivity and biological activity.
- (2E)-1-(4-Methylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one differs by having a methyl group instead of an ethyl group, which can affect its steric and electronic properties.
- (2E)-1-(4-Ethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one has the methoxy group on a different position of the phenyl ring, potentially altering its chemical behavior.
- (2E)-1-(4-Ethylphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one contains a hydroxy group instead of a methoxy group, which can significantly change its hydrogen bonding and solubility characteristics.
Properties
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-14-7-10-16(11-8-14)18(19)12-9-15-5-4-6-17(13-15)20-2/h4-13H,3H2,1-2H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJKDAJBBVHDKS-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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